molecular formula C6H13NO2 B13227792 3-Amino-4-methyloxan-4-ol

3-Amino-4-methyloxan-4-ol

Katalognummer: B13227792
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: XFPPUEHVIFYDMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-methyloxan-4-ol is an organic compound with the molecular formula C5H11NO2 It is a derivative of oxane, featuring an amino group at the third position and a hydroxyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyloxan-4-ol can be achieved through several methods. One common approach involves the reduction of 3-nitro-4-methyloxan-4-ol using a suitable reducing agent such as hydrazine hydrate. The reaction is typically carried out in a solvent like methanol at elevated temperatures (40-80°C) to ensure complete reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitro-4-methyloxan-4-ol. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at high pressure and temperature. The resulting product is then purified through distillation and recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-methyloxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitrating agents such as nitric acid or nitrous acid are commonly used.

    Reduction: Reducing agents like hydrazine hydrate or catalytic hydrogenation with palladium on carbon.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso, nitro, azo, and azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-methyloxan-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Wirkmechanismus

The mechanism of action of 3-Amino-4-methyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-4-methylfurazan: Similar in structure but contains a furazan ring instead of an oxane ring.

    3-Amino-4-methoxybenzamide: Contains a benzamide group instead of an oxane ring.

Uniqueness

3-Amino-4-methyloxan-4-ol is unique due to its specific combination of functional groups (amino and hydroxyl) on an oxane ring, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

3-amino-4-methyloxan-4-ol

InChI

InChI=1S/C6H13NO2/c1-6(8)2-3-9-4-5(6)7/h5,8H,2-4,7H2,1H3

InChI-Schlüssel

XFPPUEHVIFYDMN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCOCC1N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.